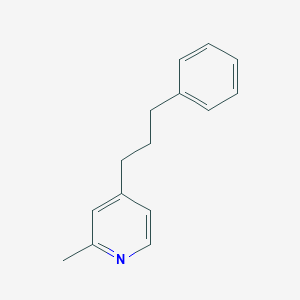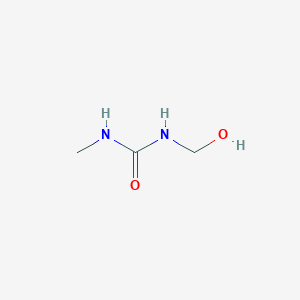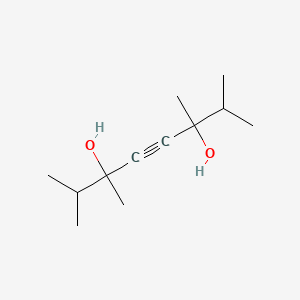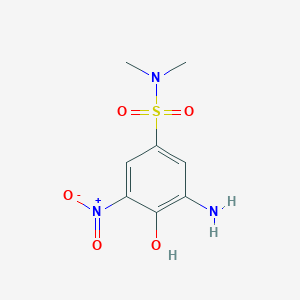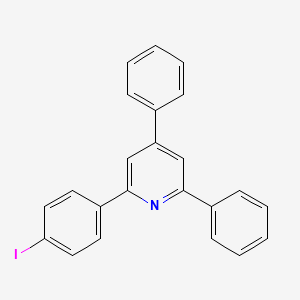
3,4,5-Tribromo-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tribromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br3O3. It is a derivative of benzoic acid, where three bromine atoms are substituted at the 3, 4, and 5 positions, and a hydroxyl group is present at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2-hydroxybenzoic acid typically involves the bromination of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:
Starting Material: 2-hydroxybenzoic acid.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-50°C. The bromine atoms are introduced at the 3, 4, and 5 positions of the benzoic acid ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tribromo-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions.
Esterification: The carboxyl group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,4,5-tribromo-2-hydroxybenzaldehyde or this compound derivatives.
Reduction: Formation of 3,4,5-tribromo-2-hydroxybenzyl alcohol.
Esterification: Formation of esters such as methyl 3,4,5-tribromo-2-hydroxybenzoate.
Applications De Recherche Scientifique
3,4,5-Tribromo-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with bromine atoms at different positions.
3,5-Dibromo-4-hydroxybenzoic acid: Contains two bromine atoms and a hydroxyl group at different positions.
3-Hydroxy-2,4,6-tribromobenzoic acid: Another isomer with bromine atoms at different positions.
Uniqueness
3,4,5-Tribromo-2-hydroxybenzoic acid is unique due to the specific arrangement of bromine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact differently with molecular targets compared to its isomers and analogs.
Propriétés
| 92538-38-0 | |
Formule moléculaire |
C7H3Br3O3 |
Poids moléculaire |
374.81 g/mol |
Nom IUPAC |
3,4,5-tribromo-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3Br3O3/c8-3-1-2(7(12)13)6(11)5(10)4(3)9/h1,11H,(H,12,13) |
Clé InChI |
VTYZJYSZOUXZEO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)

![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
